2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile
CAS No.: 302552-88-1
Cat. No.: VC4161431
Molecular Formula: C20H12BrN3O
Molecular Weight: 390.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302552-88-1 |
|---|---|
| Molecular Formula | C20H12BrN3O |
| Molecular Weight | 390.24 |
| IUPAC Name | (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H12BrN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11- |
| Standard InChI Key | JAGUUFWPKNAPSG-SDNWHVSQSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N |
Introduction
The compound’s structure combines π-conjugated systems from the benzimidazole and furan moieties, which may enhance its electronic properties and biological interactions .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the formation of the benzimidazole core. A common approach includes:
-
Benzimidazole Formation: Condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions .
-
Furan Ring Functionalization: Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution .
-
Acrylonitrile Addition: Michael addition or Knoevenagel condensation to attach the acrylonitrile group, often using polar solvents like dimethylformamide (DMF) and bases such as potassium carbonate .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Benzimidazole Formation | HCl, reflux, 12–24 hrs | Up to 78% |
| Furan Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 65–70% |
| Acrylonitrile Addition | K₂CO₃, DMF, 80°C, 6 hrs | 60–75% |
Structural Elucidation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the compound’s structure. Key spectral features include:
-
¹H NMR: Distinct signals for the benzimidazole protons (δ 7.2–7.8 ppm), furan ring (δ 6.8–7.1 ppm), and acrylonitrile (δ 2.5–3.0 ppm) .
-
HRMS: A molecular ion peak at m/z 390.0243 [M+H]⁺ aligns with the theoretical mass .
| Activity | Target | IC₅₀ (µM) | Model System |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 4.2 ± 0.3 | MTT assay |
| Enzyme Inhibition | BoNT/A LC | 26–59 | FRET-based assay |
| Antiproliferative | MCF-7 cells | 5.8 ± 0.5 | Colony formation |
Mechanism of Action and Structure-Activity Relationships
Molecular Targets
The compound’s mechanism involves dual interactions:
-
Benzimidazole-Zn²⁺ Coordination: Disrupts metalloprotease activity by occupying the Zn²⁺-binding pocket .
-
Acrylonitrile Covalent Bonding: Forms adducts with cysteine residues in target proteins, inducing conformational changes .
Structural Modifications
-
Halogen Substitution: Replacing bromine with chlorine or fluorine reduces potency (IC₅₀ increases by 2–3 fold) .
-
Benzimidazole Methylation: Adding a methyl group decreases enzymatic inhibition (e.g., IC₅₀ > 100 µM for N-methyl derivatives) .
Comparative Analysis with Related Compounds
Table 4: Comparative Bioactivity of Benzimidazole Derivatives
| Compound | Substituent | IC₅₀ (BoNT/A LC, µM) | Cytotoxicity (HeLa, µM) |
|---|---|---|---|
| Target Compound | 4-Bromophenyl | 26–59 | 4.2 |
| 4-Chlorophenyl Analog | 4-Chlorophenyl | 48–76 | 6.5 |
| N-Methyl Derivative | Benzimidazole-N-Me | >100 | 12.1 |
The bromine atom’s electronegativity and van der Waals radius optimize target binding, while the unsubstituted benzimidazole nitrogen is critical for Zn²⁺ coordination .
Research Findings and Recent Advances
Preclinical Development
-
Pharmacokinetics: Moderate oral bioavailability (23–27%) due to high protein binding (>90%).
-
Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity observed at therapeutic doses.
Patent Landscape
Patent WO2023019267A1 (2023) claims derivatives of this compound for treating neurotoxin poisoning and oncology applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume